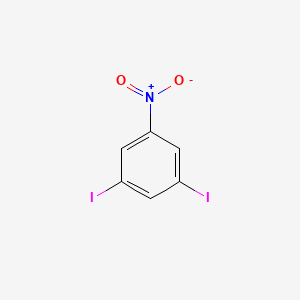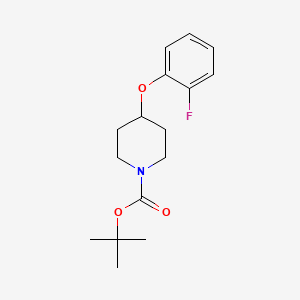
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3 . It has a molecular weight of 295.35 .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate has a molecular weight of 295.35 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Synthesis and Application in Drug Development
Research demonstrates the utility of tert-butyl-4-hydroxypiperdine-1-carboxylate derivatives in the synthesis of complex molecules with potential biological activities. For instance, derivatives have been synthesized as intermediates in the development of drugs such as crizotinib, a notable example being the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which shows the compound's role in creating pharmacologically significant molecules (Kong et al., 2016).
Key Intermediates in Pharmaceutical Synthesis
These compounds serve as key intermediates in the synthesis of pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is the key intermediate of Vandetanib, showcasing the compound's crucial role in the development of cancer therapies (Wang et al., 2015).
Crystal Structure and Chemical Characterization
Crystal Structure Analysis
The crystal and molecular structure of similar derivatives, like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been detailed, providing insights into the steric and electronic configurations that make these compounds suitable for further chemical modifications and applications in drug design (Gumireddy et al., 2021).
Biological Evaluation and Activity
Biological Evaluation
Compounds structurally related to tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate have been synthesized and evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and tested for its antibacterial and anthelmintic activity, indicating the potential for these compounds to contribute to new treatments for infections and parasitic infestations (Sanjeevarayappa et al., 2015).
Safety And Hazards
Safety data for Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate indicates that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFTPDKTBMOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587439 |
Source


|
| Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |
CAS RN |
944808-08-6 |
Source


|
| Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

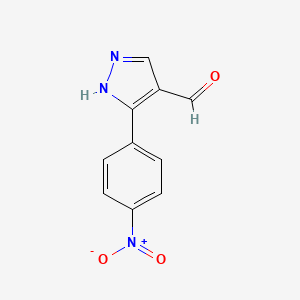
![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)
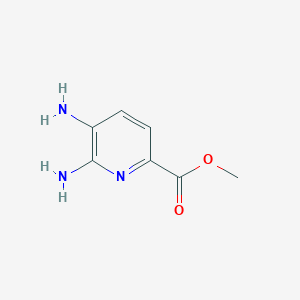
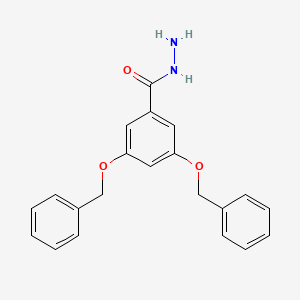
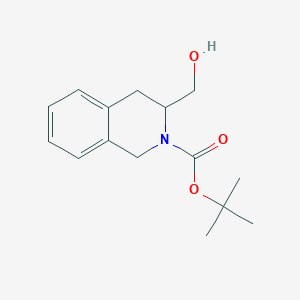
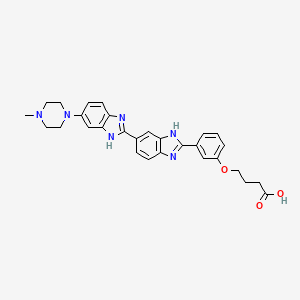
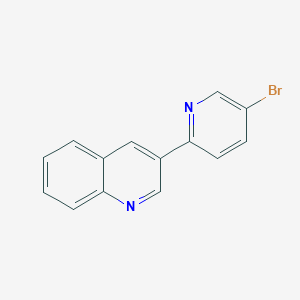

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

